5-Ethynylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

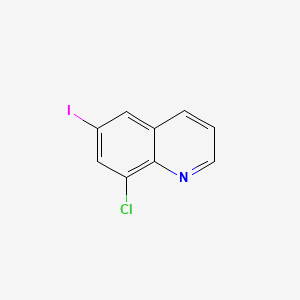

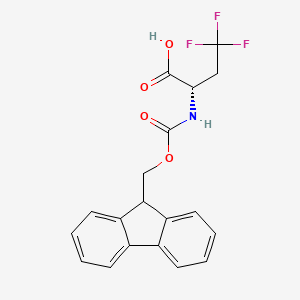

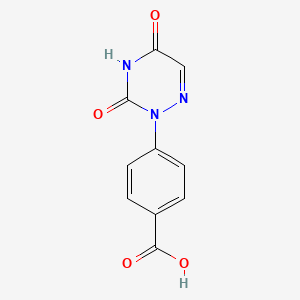

5-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including this compound, has been a subject of research for many years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7N/c1-2-9-5-3-7-11-10 (9)6-4-8-12-11/h1,3-8H . This code provides a specific identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 153.18 .

Applications De Recherche Scientifique

Antidepressant and Procognitive Properties : A study by Zajdel et al. (2016) found that certain indole derivatives, related to quinoline, exhibit potent antidepressant-like properties and distinct pro-cognitive effects.

Neuropharmacology and Receptor Interaction : Research by Gozlan et al. (1994) and Keck & Lakoski (1996) explored the effects of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline on serotonin receptors, demonstrating its interaction and potential in studying neurotransmitter systems.

Antitumor Activity : A study by Houlihan et al. (1995) discovered that certain imidazo[2,1-a]isoquinoline derivatives, which are structurally related to quinoline, showed promising antitumor activity.

Intermetallic Communication in Chemistry : Research by Szesni et al. (2006) on heterobinuclear cationic allenylidene complexes, which involve reactions with 2-ethynylquinoline, highlights the role of quinoline derivatives in advanced organometallic chemistry.

Anticonvulsant Activity and GABAA Receptor Binding : The study by Wang et al. (2020) found that certain 3,4-dihydroquinolin-2(1H)-one derivatives exhibit anticonvulsant activity and bind to the GABAA receptor, indicating potential in neurological therapies.

Cancer Therapy and Cell Cycle Arrest : A study by Nagireddy et al. (2021) showed that 9‐Ethynyl noscapine, a compound structurally similar to quinoline, has significant anticancer activity, particularly in disrupting cell cycle progression in cervical cancer.

Safety and Hazards

The safety information for 5-Ethynylquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives, to which 5-ethynylquinoline belongs, often interact with various enzymes and receptors in the body

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact interaction between this compound and its targets, and the resulting changes, would require further investigation.

Biochemical Pathways

These can include antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Pharmacokinetics

Quinolones, a class of drugs that includes this compound, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys .

Result of Action

Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with various enzymes and receptors .

Propriétés

IUPAC Name |

5-ethynylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTBWCMHAKTOJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672093 |

Source

|

| Record name | 5-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103987-79-7 |

Source

|

| Record name | 5-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)

![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)